molecular formula C11H9ClFNO B1405257 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride CAS No. 1707710-31-3

2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride

Cat. No.: B1405257
CAS No.: 1707710-31-3
M. Wt: 225.64 g/mol
InChI Key: CKAVTKNRFGCOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the indole ring, along with an acetyl chloride functional group at the 3-position. It is a white solid with a distinct odor and is stable under normal conditions but can degrade under light exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride typically involves the reaction of 5-fluoro-2-methylindole with acetyl chloride in the presence of a suitable catalyst. One common method includes the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH), which yields the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Amides and Esters: Formed from substitution reactions.

    Oxidized Indole Derivatives: Formed from oxidation reactions.

    Reduced Indole Derivatives: Formed from reduction reactions.

Scientific Research Applications

2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. The acetyl chloride group can react with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylindole: Lacks the acetyl chloride group but shares the indole core structure.

    2-Methylindole-3-acetyl chloride: Similar structure but without the fluorine atom.

    5-Fluoroindole-3-acetyl chloride: Similar structure but without the methyl group.

Uniqueness

2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride is unique due to the combination of the fluorine atom, methyl group, and acetyl chloride functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO/c1-6-8(5-11(12)15)9-4-7(13)2-3-10(9)14-6/h2-4,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAVTKNRFGCOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride
Reactant of Route 2
2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride
Reactant of Route 3
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2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride
Reactant of Route 4
2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride
Reactant of Route 5
2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride
Reactant of Route 6
2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride

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